- Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes, Chemistry - A European Journal, 2015, 21(45), 15960-15963

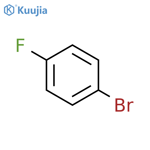

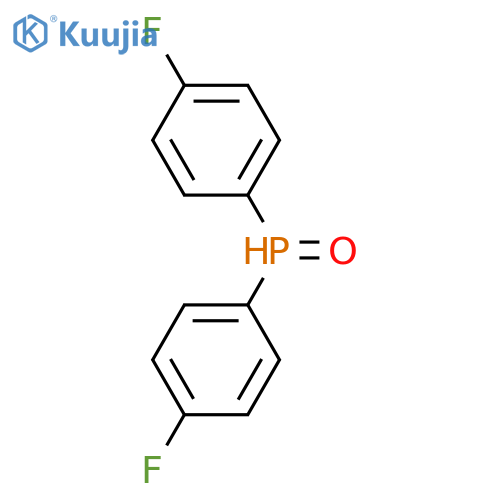

Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

94940-35-9 structure

Nom du produit:Phosphine oxide, bis(4-fluorophenyl)-

Phosphine oxide, bis(4-fluorophenyl)- Propriétés chimiques et physiques

Nom et identifiant

-

- Phosphine oxide, bis(4-fluorophenyl)-

- bis(4-fluorophenyl)-oxophosphanium

- Bis(4-fluorophenyl)phosphine oxide (ACI)

- Bis(p-fluorophenyl)phosphine oxide

- bis(4-fluorophenyl)-Phosphine oxide

- E81179

- Bis(4-fluorophenyl)(oxo)phosphanium

- 1-fluoro-4-(4-fluorophenylphosphoroso)benzene

- bis(4-fluorophenyl)phosphine oxide

- 94940-35-9

- BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM

- CS-0098794

- SCHEMBL1305285

- bis(4-fluorophenyl)phosphineoxide

- 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene

- WMQXKXZCFOGSFU-UHFFFAOYSA-N

- DTXSID10537195

-

- Piscine à noyau: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H

- La clé Inchi: WMQXKXZCFOGSFU-UHFFFAOYSA-N

- Sourire: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

Propriétés calculées

- Qualité précise: 237.02808320g/mol

- Masse isotopique unique: 237.02808320g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 2

- Complexité: 219

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 17.1Ų

- Le xlogp3: 2.7

Phosphine oxide, bis(4-fluorophenyl)- PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$125 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1266628-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 250mg |

$85 | 2024-06-07 | |

| Ambeed | A1220057-1g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 1g |

$73.0 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ857-250mg |

1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene |

94940-35-9 | 95% | 250mg |

¥382.0 | 2024-04-15 | |

| Aaron | AR005UR9-25g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% | 25g |

$1120.00 | 2024-05-20 | |

| 1PlusChem | 1P005UIX-5g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 5g |

$292.00 | 2024-04-19 | |

| 1PlusChem | 1P005UIX-250mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 95% GC | 250mg |

$31.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1266628-1g |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 1g |

$115 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1266628-100mg |

Phosphine oxide, bis(4-fluorophenyl)- |

94940-35-9 | 97% | 100mg |

$60 | 2025-02-28 | |

| Ambeed | A1220057-5g |

Bis(4-fluorophenyl)phosphine oxide |

94940-35-9 | 95% GC | 5g |

$364.0 | 2025-02-26 |

Phosphine oxide, bis(4-fluorophenyl)- Méthode de production

Méthode de production 1

Conditions de réaction

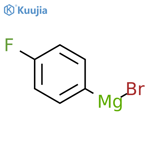

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 15 min, cooled; 4 h, rt; cooled

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

1.2 Reagents: Diethyl phosphite ; cooled; 15 min, cooled; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.4 Solvents: tert-Butyl methyl ether ; 5 min, 0 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

Méthode de production 3

Conditions de réaction

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

Méthode de production 4

Conditions de réaction

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt; 2 h, rt → 45 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 45 °C; 30 min, 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

Référence

- Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

Méthode de production 5

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride , Magnesium , Lithium chloride Solvents: Tetrahydrofuran , Hexane ; 10 min, rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 2 h, rt; rt → -10 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; -10 °C; -10 °C → rt; 18 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

Méthode de production 6

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether , Water ; 5 min, rt

Référence

- Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds, Chemistry - A European Journal, 2020, 26(4), 881-887

Méthode de production 7

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 1.5 h, 25 °C; 40 min, 40 °C

1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; 15 h, rt

1.4 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 30 min, rt

Référence

- Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

Méthode de production 8

Conditions de réaction

1.1 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation, Organic Letters, 2022, 24(32), 6083-6087

Méthode de production 9

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 2 - 3 h, reflux

Référence

- Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition, ACS Catalysis, 2021, 11(22), 14168-14180

Méthode de production 10

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite ; 0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

Méthode de production 11

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 min, 40 °C; 40 °C → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 10 min, 0 °C; 4 h, 45 °C

1.3 Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 30 min, rt

Référence

- Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy, Molecules, 2013, 18, 2788-2802

Méthode de production 12

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 22 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 1 h, 22 °C → reflux; reflux → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents, Organic Letters, 2023, 25(11), 1834-1838

Méthode de production 13

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides, Angewandte Chemie, 2023, 62(6),

Méthode de production 14

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ; rt; 1 h, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 1 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Référence

- Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes, Chemistry - An Asian Journal, 2022, 17(2),

Méthode de production 15

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 5 h, rt

1.2 rt

1.2 rt

Référence

- Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

Méthode de production 16

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 - 3 h, reflux

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Diethyl phosphite , Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals, Chemistry - A European Journal, 2020, 26(50), 11470-11477

Méthode de production 17

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 30 min, reflux; reflux → 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

Méthode de production 18

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

Référence

- A Superior Method for the Reduction of Secondary Phosphine Oxides, Organic Letters, 2005, 7(19), 4277-4280

Méthode de production 19

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands, ACS Catalysis, 2021, 11(22), 14008-14015

Méthode de production 20

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux; 20 min, 0 °C

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt; 30 min, rt → reflux

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides, Organic Letters, 2019, 21(8), 2597-2601

Méthode de production 21

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 2 h, reflux

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

1.2 Reagents: Triethyl phosphate ; 18 h, 0 °C → rt

Référence

- Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation, Chemistry - A European Journal, 2021, 27(44), 11285-11290

Méthode de production 22

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 5 min, 0 °C

Référence

- Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

Méthode de production 23

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C

Référence

- Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade, Angewandte Chemie, 2018, 57(27), 8316-8320

Méthode de production 24

Conditions de réaction

1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

Méthode de production 25

Conditions de réaction

1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C; 2 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics, Angewandte Chemie, 2022, 61(40),

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

Phosphine oxide, bis(4-fluorophenyl)- Littérature connexe

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-) Produits connexes

- 54300-32-2(Bis(4-fluorophenyl)phenylphosphine oxide)

- 2110396-73-9(3-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile)

- 352200-40-9(1,2-diphenyl-5H,6H,7H,8H,9H-1-imidazo1,2-aazepin-1-ylium bromide)

- 1427448-75-6(5-Fluoro-4-methoxy-2-methylbenzoic acid)

- 110349-30-9(1-(4-Nitrobenzene)sulfonylimidazole)

- 2171464-23-4(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid)

- 134978-97-5(H2N-PEG2-CH2COOH)

- 2172536-59-1(1-(3-ethoxypropyl)-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 796967-52-7(1-(3-Chlorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

- 2138165-09-8(2,2-Difluoro-3-{[1-(hydroxymethyl)cyclopropyl]amino}propanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:94940-35-9)Phosphine oxide, bis(4-fluorophenyl)-

Pureté:99%/99%

Quantité:5g/25g

Prix ($):328.0/1415.0